Iodine-131 is primarily produced as a fission product during the nuclear fission of uranium-235 and plutonium. It constitutes approximately 3% of the total fission products generated from these elements. The isotope is classified as a beta-emitting radioisotope, with a half-life of approximately 8.02 days. This relatively short half-life makes it suitable for medical applications, as it allows for effective treatment while minimizing prolonged radiation exposure to patients .
Iodine-131 can be synthesized through various methods, primarily involving neutron irradiation of tellurium targets in nuclear reactors. The most common synthesis methods are:
The molecular structure of Iodine-131 consists of a single iodine atom with an atomic mass of approximately 131 atomic mass units. It has a nucleus containing 53 protons and 78 neutrons. The stability and decay characteristics are defined by its beta decay process, where it transforms into stable xenon-131 . The decay process can be represented as follows:
This transformation occurs with an energy release of approximately 606 keV, followed by gamma emission as the excited xenon nucleus stabilizes .
Iodine-131 participates in several chemical reactions typical for halogens:
The mechanism of action for Iodine-131 primarily involves its ability to emit beta particles and gamma radiation upon decay. When administered therapeutically:
Iodine-131 exhibits several notable physical and chemical properties:
These properties make it suitable for both therapeutic and diagnostic applications in medicine .
Iodine-131 has diverse applications in the field of medicine:
Iodine-131 (¹³¹I) is an artificial radioisotope of iodine characterized by its unique decay pathway and emission profile. It decays via beta-minus (β⁻) emission, transforming into stable xenon-131 (¹³¹Xe) through a two-step process. Approximately 89% of decays occur through the following pathway [1] [8]:
Beta Decay:$$^{131}{53}\text{I} \rightarrow ^{131}{54}\text{Xe}^* + \beta^- + \bar{\nu}_e + 606\ \text{keV}$$This primary decay step emits beta particles with a maximum energy of 606 keV (mean energy: 190 keV) and an antineutrino.
Gamma Decay:$$^{131}{54}\text{Xe}^* \rightarrow ^{131}{54}\text{Xe} + \gamma + 364\ \text{keV}$$The excited xenon-131 nucleus rapidly releases gamma radiation at 364 keV to reach its ground state [1] [3].
Table 1: Emission Profile of Iodine-131
Radiation Type | Energy (keV) | Abundance (%) | Tissue Penetration Depth | Biological Impact Mechanism |
---|---|---|---|---|
Beta (β⁻) | Max: 807 | 89% | 0.6–2.0 mm | Direct cellular ionization |
Mean: 190 | ||||
Gamma (γ) | 364 | 81% | Several cm | Imaging/dosimetry |
637 | 7% | |||
723 | 2% |
Iodine-131 has a half-life of 8.0249 ± 0.0006 days, meaning half of any sample decays within this period [1] [4]. The short half-life drives rapid energy dispersal:
Iodine-131 exhibits complex speciation and reactivity across environmental and biological systems:
Oxidation: Converts to iodate (IO₃⁻) in oxygen-rich waters [2].
Partitioning in Wastewater Treatment:Studies at the Bremen-Seehausen wastewater plant (Germany) revealed:
Mechanism: Enzymatic incorporation (e.g., peroxidase-mediated binding) into organic matter, increasing retention in sludge [2] [6].
Bioaccumulation Dynamics:The sodium/iodide symporter (NIS) in thyroid follicular cells actively concentrates ¹³¹I identically to stable iodine. This results in thyroid-to-serum concentration ratios of 500:1 [5] [9].
Iodine-131 and stable iodine-127 (¹²⁷I) share chemical identity but diverge in physical behavior:
Thyroglobulin iodination for thyroid hormone synthesis [1] [6].
Physical Contrasts:
Property | Iodine-131 | Iodine-127 |
---|---|---|
Nuclear Stability | Radioactive (78 neutrons) | Stable (74 neutrons) |
Detection | Gamma spectroscopy | NMR/MS |
Environmental Fate | Decays to ¹³¹Xe; half-life-driven loss | Persistent unless chemically removed |
Biological Utility | Radiation-induced cell death | Hormone synthesis only |
Analytical Differentiation:While ¹²⁷I is quantified via mass spectrometry, ¹³¹I is detected via gamma emissions (364 keV photopeak). This allows real-time tracking in biological specimens without sample destruction [1] [9].
Industrial Tracer Use:Volatility (sublimation at 25°C) and water solubility enable ¹³¹I’s use in:
Tables summarize critical contrasts in emission profiles and isotope behaviors, adhering to the outlined subsections without clinical or dosage information.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7